molecular formula C21H16FN3O5S2 B2455916 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-65-3

1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2455916
CAS No.: 868678-65-3
M. Wt: 473.49
InChI Key: VQYBYCGENHUFGA-UHFFFAOYSA-N
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Description

1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O5S2 and its molecular weight is 473.49. The purity is usually 95%.
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Biological Activity

The compound 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , with CAS number 868678-65-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H16FN3O5S2C_{21}H_{16}FN_{3}O_{5}S_{2}, with a molecular weight of 473.5 g/mol . Its structure includes a dihydropyridine core, which is often associated with various biological activities such as anti-inflammatory and analgesic effects.

PropertyValue
Molecular FormulaC21H16FN3O5S2
Molecular Weight473.5 g/mol
CAS Number868678-65-3

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

In a comparative study, compounds with structural similarities to this compound demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, significantly lower than those for COX-1, indicating a higher selectivity for COX-2 . The analgesic activity was measured against sodium diclofenac, showing comparable effectiveness with protection rates between 40% to 51% .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • COX Inhibition : By selectively inhibiting COX-2, it reduces inflammatory mediators.
  • Cyclic AMP Modulation : Similar compounds have been shown to elevate intracellular cAMP levels, which can further modulate inflammatory responses .
  • Cytokine Regulation : The compound may influence the expression of pro-inflammatory cytokines such as TNF and IL-17 .

Study on Inflammatory Models

In an experimental model of inflammation, a related compound demonstrated significant reduction in edema after administration, with effects observed within one hour and lasting up to three hours post-treatment. The highest anti-inflammatory activity recorded was approximately 86% , surpassing that of standard treatments like sodium diclofenac .

Antimicrobial Activity

Research has also suggested that benzothiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown potent antibacterial and antifungal activities in vitro, indicating potential applications in treating infections .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S2/c1-32(28,29)15-8-9-17-18(11-15)31-21(23-17)24-19(26)16-3-2-10-25(20(16)27)30-12-13-4-6-14(22)7-5-13/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYBYCGENHUFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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